3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, an azetidine ring, and a trifluoromethylbenzyl sulfonyl group
Scientific Research Applications
Chemistry
In chemistry, 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It may be explored as a lead compound in drug discovery programs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step involves the sulfonylation of the azetidine intermediate with 4-(trifluoromethyl)benzyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the azetidine derivative is reacted with a pyridine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound, depending on the specific functional groups targeted.
Substitution: Substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidine and pyridine rings provide structural rigidity and electronic properties that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl sulfonamide
- 3-(Pyridin-3-yloxy)azetidine
- N-(4-(Trifluoromethyl)benzyl)pyridin-3-amine
Uniqueness
Compared to similar compounds, 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine stands out due to the combination of its trifluoromethylbenzyl sulfonyl group and the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)11-25(22,23)21-9-15(10-21)24-14-2-1-7-20-8-14/h1-8,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFLSPFYEQHSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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